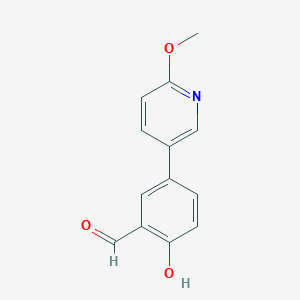
2-Hydroxy-5-(4'-methoxyphenyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde is an organic compound with the molecular formula C14H12O3 It is a derivative of benzaldehyde, featuring a hydroxyl group at the second position and a methoxyphenyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the Reimer-Tiemann reaction, which uses 4-methoxyphenol as a starting material. This reaction typically yields the desired compound with a high efficiency of around 79% . The reaction conditions often include the use of chloroform and a strong base, such as sodium hydroxide, under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde may involve large-scale Reimer-Tiemann reactions or other optimized synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Industrial production often requires stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives, depending on the reagents used.
科学的研究の応用
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar chemical properties but different biological activities.
Vanillin: A well-known flavoring agent with a similar structure but different functional groups.
Isovanillin: Another isomer with distinct chemical and biological properties.
Uniqueness
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activities. Its versatility in various applications makes it a valuable compound in scientific research and industry.
特性
分子式 |
C13H11NO3 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
2-hydroxy-5-(6-methoxypyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H11NO3/c1-17-13-5-3-10(7-14-13)9-2-4-12(16)11(6-9)8-15/h2-8,16H,1H3 |
InChIキー |
UWXPJTRLQFOGRZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12278474.png)



![2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12278506.png)
![8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one](/img/structure/B12278515.png)
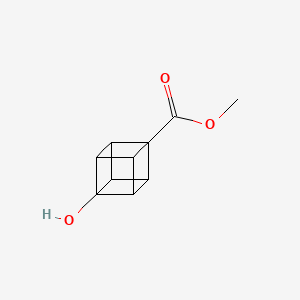
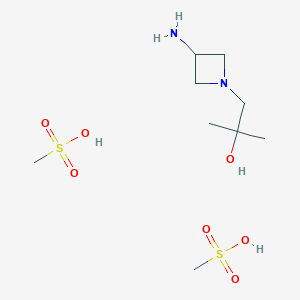
![2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B12278537.png)

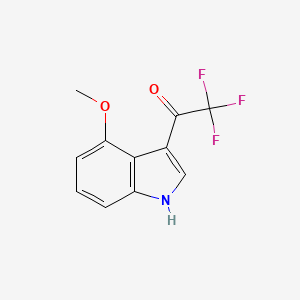
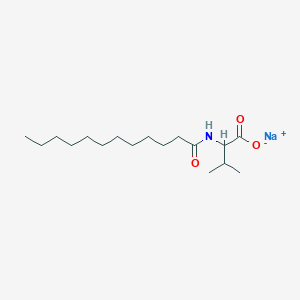
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
![4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12278571.png)
